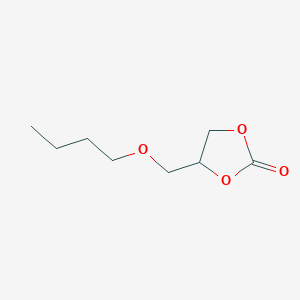

1,3-Dioxolan-2-one, 4-(butoxymethyl)-

Description

Contextualization of Cyclic Carbonates in Organic Synthesis

Cyclic carbonates, particularly five-membered rings like 1,3-dioxolan-2-one, are versatile and increasingly important compounds in organic synthesis and materials science. mdpi.comresearchgate.net A primary driver of their importance is their synthesis route, which often involves the cycloaddition of carbon dioxide (CO₂) to epoxides. specificpolymers.comnih.gov This reaction is noted for its high atom economy, as all reactants are incorporated into the final product, and it utilizes CO₂, a renewable and non-toxic C1 building block. specificpolymers.comrsc.org This positions the synthesis of cyclic carbonates as an environmentally benign and sustainable chemical process. nih.gov

In organic synthesis, cyclic carbonates serve as valuable intermediates and reagents. mdpi.com They can undergo a variety of chemical transformations, including:

Precursors to Diols: Through catalytic hydrogenation or hydrolysis, cyclic carbonates can be converted into corresponding vicinal diols, which are fundamental building blocks in chemistry. mdpi.com

Green Solvents: Due to their high polarity, low toxicity, and low vapor pressure, compounds like propylene (B89431) carbonate are used as sustainable alternatives to more harmful polar aprotic solvents such as N,N-dimethylformamide (DMF). specificpolymers.comnih.gov

Monomers for Polymers: Cyclic carbonates are crucial precursors in the production of polymers like polycarbonates and polyhydroxyurethanes (PHUs). researchgate.netnih.gov The synthesis of PHUs from the reaction of bis-cyclic carbonates with diamines offers a greener, isocyanate-free alternative to traditional polyurethane production. specificpolymers.com

The diverse applications of these compounds highlight their foundational role in advancing green and sustainable chemistry. researchgate.netspecificpolymers.com

Academic Significance of Substituted 1,3-Dioxolan-2-ones

The introduction of substituents onto the 1,3-dioxolan-2-one ring significantly influences the molecule's physical, chemical, and biological properties, making substituted derivatives a rich area for academic investigation.

The nature of the substituent group can alter key physical properties relevant to applications as solvents or electrolytes. researchgate.net For instance, studies on simple 4-substituted 1,3-dioxolan-2-ones have demonstrated clear structure-property relationships. The introduction of groups like methyl, ethyl, fluoro, and methoxymethyl affects properties such as mass density, refractive index, relative permittivity, and dynamic viscosity. researchgate.net

| Compound | Freezing Point (°C) | Viscosity (cP at specified temp.) |

| 1,3-Dioxolan-2-one (EC) | 36.37 | 1.9 (at 40°C) |

| 4-Methyl-1,3-dioxolan-2-one (MeEC) | -49 | Lower than EC |

| 4-Fluoromethyl-1,3-dioxolan-2-one (FEC) | N/A | 4.1 (at 25°C) |

| 4-Methoxymethyl-1,3-dioxolan-2-one (MMEC) | N/A | Higher than EC at low temps |

| Data compiled from various sources. researchgate.net |

Beyond physical properties, substitution on the broader 1,3-dioxolane (B20135) framework can impart significant biological activity. nih.gov Researchers have synthesized and tested numerous derivatives bearing aryl, alkyl, and other functional groups, discovering a wide spectrum of biological effects, including antifungal, antibacterial, antiviral, and antineoplastic activities. nih.gov For example, certain novel 1,3-dioxolane derivatives have shown excellent activity against C. albicans and significant antibacterial action against strains like S. aureus and P. aeruginosa. nih.gov While these studies are not all specific to the 2-one (carbonate) structure, they underscore the academic interest in the substituted 1,3-dioxolane scaffold as a template for developing new bioactive agents and functional materials. nih.govnih.gov

Overview of Research Trajectories for 4-(butoxymethyl)-1,3-Dioxolan-2-one and Related Derivatives

While dedicated studies on 1,3-Dioxolan-2-one, 4-(butoxymethyl)- are limited, its structure suggests several promising research trajectories based on established chemistry of related compounds.

Synthesis: The most direct and industrially relevant synthesis of 4-(butoxymethyl)-1,3-dioxolan-2-one would involve the catalytic cycloaddition of carbon dioxide to 2-(butoxymethyl)oxirane, also known as butyl glycidyl (B131873) ether. This follows the general and highly efficient method for producing five-membered cyclic carbonates from their corresponding epoxides. specificpolymers.comrsc.org

| Reactant 1 | Reactant 2 | Product |

| 2-(butoxymethyl)oxirane | Carbon Dioxide (CO₂) | 1,3-Dioxolan-2-one, 4-(butoxymethyl)- |

| This table represents the predicted primary synthesis route. |

Potential Research Applications:

Polymer Science: A major avenue of research would be its use as a monomer. The butoxymethyl side chain is expected to influence the properties of resulting polymers. For instance, in the synthesis of polyhydroxyurethanes or polycarbonates, this nonpolar, flexible butyl group could lower the glass transition temperature, increase solubility in nonpolar solvents, and impart hydrophobicity compared to polymers derived from smaller or more polar substituted carbonates like glycerol (B35011) carbonate. sigmaaldrich.comresearchgate.net Research could focus on the copolymerization of this monomer with other cyclic carbonates to fine-tune the mechanical and thermal properties of the final material. researchgate.net

Green Solvents and Electrolytes: Like other substituted cyclic carbonates, 4-(butoxymethyl)-1,3-dioxolan-2-one could be investigated as a polar aprotic solvent. The butoxy group may provide a unique balance of polarity from the carbonate ring and non-polarity from the alkyl chain, potentially making it useful for specific applications. Its potential as a component in electrolyte formulations for lithium-ion batteries, a major application for ethylene (B1197577) and propylene carbonate, could also be explored, with the side chain potentially influencing ion mobility and electrode interactions. specificpolymers.comresearchgate.net

Chemical Intermediates: Following the established reactivity of the cyclic carbonate ring, this compound could serve as an intermediate for synthesizing 3-(butoxy)propane-1,2-diol through hydrolysis or hydrogenation. mdpi.com This diol could then be used as a building block in other areas of organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85976-40-5 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

4-(butoxymethyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C8H14O4/c1-2-3-4-10-5-7-6-11-8(9)12-7/h7H,2-6H2,1H3 |

InChI Key |

UYAXUQISKHVJNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC1COC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxolan 2 One, 4 Butoxymethyl

Pathways via Carbonylation of Epoxides with Carbon Dioxide

The most direct and atom-economical route to 1,3-Dioxolan-2-one, 4-(butoxymethyl)- is the [2+3] cycloaddition of carbon dioxide (CO₂) with its corresponding epoxide, 2-(butoxymethyl)oxirane, which is also commonly known as butyl glycidyl (B131873) ether (BGE). This reaction involves the formal insertion of a CO₂ molecule into a carbon-oxygen bond of the epoxide ring, yielding the five-membered cyclic carbonate structure.

This reaction is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst to proceed at practical rates under moderate conditions of temperature and pressure. The general scheme for this transformation is the reaction of butyl glycidyl ether with CO₂ in the presence of a catalyst to form 4-(butoxymethyl)-1,3-dioxolan-2-one. The effectiveness of this synthesis is highly dependent on the chosen catalytic system, which can activate either the epoxide, the carbon dioxide, or both, to facilitate the ring-opening of the epoxide and subsequent nucleophilic attack by the carbonate precursor.

Synthetic Routes Utilizing Glycerol (B35011) Derivatives as Precursors

An alternative green approach to synthesizing 1,3-Dioxolan-2-one, 4-(butoxymethyl)- involves utilizing precursors derived from glycerol, a renewable feedstock primarily generated as a byproduct of biodiesel production. The key intermediate in this pathway is 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593), commonly known as glycerol carbonate. Glycerol carbonate itself can be synthesized through various methods, including the transesterification of glycerol with organic carbonates like dimethyl carbonate or ethylene (B1197577) carbonate. mdpi.comnih.govacs.orgresearchgate.net

Once glycerol carbonate is obtained, the target molecule, 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, can be prepared through the etherification of the primary hydroxyl group of glycerol carbonate. A standard and effective method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the alcohol function of glycerol carbonate with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. This nucleophilic alkoxide is then reacted with a butyl halide, for example, 1-bromobutane (B133212) or 1-iodobutane, in an Sₙ2 reaction to form the desired butoxymethyl ether bond. wvu.edu While this is a chemically sound and widely applied method for ether synthesis, specific documented examples detailing the reaction conditions and yields for the butylation of glycerol carbonate are not extensively reported in readily available literature.

Approaches Involving Dioxolane Derivatives in Chemical Transformation

The synthesis of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- can also be viewed as a chemical transformation of a pre-existing dioxolane derivative. This approach centers on modifying the side chain of a functionalized 1,3-dioxolan-2-one. The most pertinent example is the etherification of 4-(hydroxymethyl)-1,3-dioxolan-2-one (glycerol carbonate), as detailed in the preceding section.

This strategy leverages the stable 1,3-dioxolan-2-one core while performing chemical modifications on the substituent at the 4-position. The Williamson ether synthesis is a prime example of such a transformation, converting an alcohol functionality into an ether. wikipedia.orgmasterorganicchemistry.comwvu.edu For instance, the synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one from glycerol carbonate and 3-bromoprop-1-ene has been documented, providing a strong precedent for the analogous synthesis of the butoxymethyl derivative. sigmaaldrich.com This method highlights the utility of glycerol carbonate as a versatile building block for creating a variety of substituted dioxolanones through targeted chemical transformations of its hydroxyl group.

Catalytic Systems for Enhanced Synthesis

The synthesis of cyclic carbonates from epoxides and CO₂ is heavily reliant on catalysis to achieve high yields and selectivities under viable conditions. Homogeneous catalysts, which operate in the same phase as the reactants, are particularly effective and well-studied for this transformation.

Homogeneous catalytic systems offer high activity and selectivity due to the excellent accessibility of their catalytic sites. These systems are broadly categorized into organocatalytic and metal-based strategies.

Organocatalysts are metal-free compounds that can effectively promote the cycloaddition of CO₂ to epoxides. These catalysts are often valued for their lower toxicity and cost compared to many metal-based systems. Common classes of organocatalysts for this reaction include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and ionic liquids.

Tetrabutylammonium (B224687) halides, such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI), are widely used. The halide anion acts as a nucleophile that attacks the epoxide ring, initiating its opening. The quaternary ammonium cation stabilizes the resulting intermediates. These salts are often used in combination with a hydrogen bond donor (HBD) to activate the epoxide.

Imidazolium-based ionic liquids have also shown significant promise as catalysts for the carbonation of butyl glycidyl ether. Their catalytic activity is influenced by the nature of both the cation and the anion, with bulkier cations and more nucleophilic anions generally leading to higher conversions.

The table below summarizes findings for the organocatalytic cycloaddition of CO₂ to butyl glycidyl ether (BGE).

| Catalyst | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion/Yield (%) |

|---|---|---|---|---|---|

| Imidazolium Salt ILs | None | 60-140 | 0.62-2.17 | N/A | Activity varies with structure |

| Imidazolium Salt ILs | Zinc Bromide | 60-140 | 0.62-2.17 | N/A | Enhanced reactivity |

| Quaternary Ammonium Salts | None | 60-120 | N/A | N/A | Activity varies with structure |

Metal-based homogeneous catalysts, particularly those involving coordination complexes, are highly efficient for the synthesis of cyclic carbonates from epoxides and CO₂. These systems typically feature a Lewis acidic metal center that coordinates to and activates the epoxide, making it more susceptible to nucleophilic attack. Often, these catalysts are used in conjunction with a nucleophilic co-catalyst, such as a halide salt.

Bifunctional catalysts that incorporate both a Lewis acid site and a Lewis base or nucleophilic site within the same molecule have been developed to enhance catalytic activity and eliminate the need for a separate co-catalyst.

Research has shown that complexes of various metals, including aluminum (Al), nickel (Ni), and niobium (Nb), are effective for the carbonation of butyl glycidyl ether. For instance, a novel porous organic polymer-nickel catalyst (POP-Ni) has been used for the ambient fixation of CO₂, affording a 49.2% yield of the corresponding cyclic carbonate from butyl glycidyl ether. acs.org Similarly, bifunctional niobium complexes have been studied, demonstrating good substrate suitability for glycidyl ethers. mdpi.com Aluminum (III) complexes, in the presence of TBAB as a co-catalyst, have also proven effective for the cycloaddition of CO₂ to various terminal epoxides.

The table below presents selected data on metal-based catalytic systems for the synthesis of 4-(butoxymethyl)-1,3-dioxolan-2-one.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|

| POP-Ni | 25 | 0.1 | 24 | 49.2 acs.org |

| Bifunctional Niobium Complexes | 100 | 1.0 | >11 | Excellent mdpi.com |

| Bifunctional Niobium Complexes | 100 | Atmospheric | Longer times | Excellent mdpi.com |

| Al(III) complexes / TBAB | N/A | Atmospheric | N/A | High conversion acs.org |

Heterogeneous Catalysis in the Synthesis of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-

The synthesis of 1,3-dioxolan-2-one, 4-(butoxymethyl)-, also known as butoxymethyl ethylene carbonate, is increasingly favoring heterogeneous catalysis due to the ease of catalyst separation and recycling, which aligns with the principles of green chemistry. This approach involves the cycloaddition of carbon dioxide (CO2) to the corresponding epoxide, butyl glycidyl ether.

Application of Alkali and Alkaline Earth Metal Oxide Catalysts

Alkali and alkaline earth metal oxides are effective solid base catalysts for various chemical transformations, including the synthesis of cyclic carbonates. google.commdpi.com Their catalytic activity is attributed to the presence of basic sites on the catalyst surface. mdpi.com For the synthesis of 1,3-dioxolan-2-one, 4-(alkyl/aryl)-oxy derivatives, a process utilizing a nanocrystalline heterogeneous solid base catalyst composed of alkali and/or alkaline earth metal oxides has been developed. google.com This method involves the reaction of 3-(alkyl or aryl)-oxy-1, 2-alkanediols with dimethyl carbonate in the presence of the catalyst. google.comgoogle.com

The basic strength of alkaline earth metal oxides follows the order BaO > SrO > CaO > MgO. researchgate.net This trend in basicity has been shown to correlate with their catalytic activity in transesterification reactions, a similar base-catalyzed process. mdpi.comresearchgate.net The nanocrystalline nature of these catalysts provides a high surface area, which enhances their catalytic activity. google.com

A patented process describes the preparation of these nanocrystalline catalysts via a combustion synthesis method, resulting in particle sizes in the range of 10-20 nm. google.com This process has been specifically applied to the manufacture of 4-(alkyl/aryl)-oxy 1, 3-dioxolan-2-one. google.com

Polymer-Supported Catalytic Platforms

Polymer-supported catalysts offer a versatile and efficient approach for the cycloaddition of CO2 to epoxides, providing high activity and selectivity. cjcatal.comdoaj.org These heterogeneous catalysts can be easily recovered and reused, making them economically and environmentally attractive. cjcatal.com

One such system involves polymer-supported quaternary phosphonium salts, which have demonstrated excellent yields (97.7%) and high selectivity (>99%) for the synthesis of cyclic carbonates under optimized conditions of CO2 pressure (4.5 MPa), temperature (150 °C), and reaction time (6 h). cjcatal.com The catalyst's performance is influenced by these reaction parameters, as well as the amount of catalyst used. cjcatal.com

Another approach utilizes polymer-supported quaternary ammonium salts. These catalysts have also been found to be effective for the coupling reaction of carbon dioxide with various epoxides.

The following table summarizes the performance of a polymer-supported quaternary phosphonium salt catalyst in the cycloaddition of CO2 and epoxides. cjcatal.com

| Parameter | Optimal Condition |

| CO2 Pressure | 4.5 MPa |

| Temperature | 150 °C |

| Reaction Time | 6 h |

| Yield | 97.7% |

| Selectivity | >99% |

Mechanistic Investigations of Catalyzed Transformations

The catalyzed cycloaddition of carbon dioxide to epoxides to form cyclic carbonates, such as 1,3-dioxolan-2-one, 4-(butoxymethyl)-, generally proceeds through a mechanism involving the activation of both the epoxide and CO2. hep.com.cn

In a common pathway, a nucleophile, often a halide anion provided by the catalyst or a co-catalyst, attacks the less sterically hindered carbon atom of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. This intermediate then reacts with CO2, which is activated by a Lewis acidic site or through hydrogen bonding, to form a carbonate species. Finally, an intramolecular cyclization occurs, releasing the cyclic carbonate product and regenerating the nucleophile for the next catalytic cycle.

Bifunctional catalysts, which possess both Lewis acidic and Lewis basic sites, are particularly effective as they can activate both the epoxide and CO2 simultaneously. hep.com.cn For instance, the hydroxyl groups on a silica (B1680970) surface can act as hydrogen-bond donors to activate the epoxide, while the nitrogen atom of an immobilized imidazole (B134444) can act as a nucleophile to attack the epoxide. hep.com.cn This synergistic activation facilitates the reaction to proceed efficiently. hep.com.cn

Role of Co-Catalysts and Initiators in Reaction Kinetics

The kinetics of the synthesis of 1,3-dioxolan-2-one, 4-(butoxymethyl)- can be significantly influenced by the presence of co-catalysts and initiators. These species can enhance the rate of reaction by facilitating one or more steps in the catalytic cycle.

In many catalytic systems for the cycloaddition of CO2 to epoxides, a nucleophilic co-catalyst is employed to initiate the ring-opening of the epoxide. Quaternary ammonium halides, such as tetrabutylammonium bromide or iodide, are commonly used for this purpose. The halide anion acts as the nucleophile that attacks the epoxide ring.

Hydrogen bond donors (HBDs) can also function as effective co-catalysts. They activate the epoxide by forming a hydrogen bond with the oxygen atom, which polarizes the C-O bond and makes the epoxide more susceptible to nucleophilic attack. globethesis.com Water and alcohols can serve as HBDs in some systems. mdpi.com The combination of a nucleophile and an HBD can create a synergistic catalytic effect, leading to higher reaction rates under milder conditions. For example, the use of 2-pyridinemethanol (B130429) as a co-catalyst in combination with nBu4NI has been shown to be an efficient system for the chemical fixation of CO2 into cyclic carbonates. rsc.org

The concentration of the catalyst and co-catalyst, as well as the reaction temperature and CO2 pressure, are critical parameters that affect the reaction kinetics. cjcatal.comrsc.org A thorough understanding of these factors is essential for optimizing the process and achieving high yields and selectivities. bham.ac.uk

Green Chemistry Principles in Synthetic Route Design

The synthesis of 1,3-dioxolan-2-one, 4-(butoxymethyl)- is increasingly being designed with the principles of green chemistry in mind. bdu.ac.inpaperpublications.orgnih.govresearchgate.net These principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. paperpublications.orgwiley-vch.de

Carbon Dioxide Valorization and Fixation Technologies

A key aspect of the green synthesis of 1,3-dioxolan-2-one, 4-(butoxymethyl)- is the utilization of carbon dioxide as a C1 feedstock. hep.com.cnrwth-aachen.de This process is an example of CO2 valorization, where a greenhouse gas is converted into a value-added chemical. dntb.gov.uaresearchgate.net The cycloaddition of CO2 to epoxides is a 100% atom-economical reaction, meaning that all the atoms of the reactants are incorporated into the final product, thus minimizing waste. hep.com.cn

The development of efficient and recyclable heterogeneous catalysts is crucial for the industrial viability of these CO2 fixation technologies. researchgate.net As discussed in previous sections, polymer-supported catalysts and alkali/alkaline earth metal oxides are promising candidates in this regard due to their high activity, selectivity, and ease of separation. google.comcjcatal.com The use of such catalysts aligns with the green chemistry principle of catalysis, which favors catalytic reagents over stoichiometric ones. bdu.ac.in

Advanced Characterization Methodologies for 1,3 Dioxolan 2 One, 4 Butoxymethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including 1,3-Dioxolan-2-one, 4-(butoxymethyl)-. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR Investigations

Proton (¹H) NMR spectroscopy for 1,3-Dioxolan-2-one, 4-(butoxymethyl)- reveals distinct signals corresponding to each unique proton environment within the molecule. Analysis of a 300 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) provides a clear proton map of the structure. rsc.org The butoxymethyl side chain is characterized by a triplet at approximately 0.91 ppm, corresponding to the terminal methyl (CH₃) group, and two multiplets between 1.28 and 1.55 ppm for the two methylene (B1212753) (CH₂) groups of the butyl chain. rsc.org The methylene group adjacent to the ether oxygen (-O-CH₂-) appears as a triplet at 3.51 ppm. rsc.org

The protons associated with the dioxolanone ring and its immediate substituent exhibit more complex signals. The two protons of the butoxymethyl's methylene group adjacent to the ring (C4-CH₂-O) resonate as a quartet of doublets around 3.64 ppm. rsc.org The protons on the five-membered ring itself are observed further downfield. Specifically, the proton at the C4 position appears as a multiplet between 4.76 and 4.89 ppm, while the two protons at the C5 position are observed as multiplets around 4.35-4.44 ppm and 4.50 ppm. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for 1,3-Dioxolan-2-one, 4-(butoxymethyl)- in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 4.76 – 4.89 | m | - | H-4 (dioxolane ring) |

| 4.50 | t | 8.0 | H-5a (dioxolane ring) |

| 4.35 – 4.44 | m | - | H-5b (dioxolane ring) |

| 3.64 | qd | 11.1, 3.3 | C4-CH₂-O |

| 3.51 | t | 6.5 | O-CH₂-(CH₂)₂-CH₃ |

| 1.55 | p | 6.7 | O-CH₂-CH₂-CH₂-CH₃ |

| 1.28 – 1.43 | m | - | O-(CH₂)₂-CH₂-CH₃ |

| 0.91 | t | 7.3 | O-(CH₂)₃-CH₃ |

Carbon-13 (¹³C) NMR Studies

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments in the molecule. In a 75 MHz spectrum in CDCl₃, the carbonyl carbon of the cyclic carbonate is distinctly observed at a downfield chemical shift of approximately 155.0 ppm, which is characteristic for this functional group. rsc.org

The carbons of the butoxy side chain appear in the upfield region of the spectrum. The terminal methyl carbon resonates at 13.67 ppm, followed by the adjacent methylene carbons at 18.98 ppm and 31.35 ppm. rsc.org The carbons of the dioxolanone ring and the ether linkage appear in the midfield region. The C4 carbon, which is a chiral center, is found at 75.14 ppm. rsc.org The methylene carbon of the ring (C5) is observed at 66.22 ppm. rsc.org The two methylene carbons of the butoxymethyl group resonate at 69.50 ppm and 71.69 ppm. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data for 1,3-Dioxolan-2-one, 4-(butoxymethyl)- in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Carbon Assignment |

| 154.99 | C=O (C2) |

| 75.14 | C-4 |

| 71.69 | C4-CH₂-O |

| 69.50 | O-CH₂-(CH₂)₂-CH₃ |

| 66.22 | C-5 |

| 31.35 | O-CH₂-CH₂-CH₂-CH₃ |

| 18.98 | O-(CH₂)₂-CH₂-CH₃ |

| 13.67 | O-(CH₂)₃-CH₃ |

Advanced NMR Techniques for Stereochemical Analysis

The 4-position of the 1,3-dioxolan-2-one ring is a chiral center, meaning the compound can exist as two enantiomers. While standard 1D NMR confirms the connectivity, advanced NMR techniques are required to probe the three-dimensional structure and determine stereochemistry, especially in diastereomeric mixtures or when chiral derivatizing agents are used. mdpi.com

Two-dimensional (2D) NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by identifying protons that are close in space. For related dioxolanone structures, NOE studies have been successfully used to assign stereochemistry. mdpi.com

Furthermore, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for stereochemical assignment. ruc.dknih.govruc.dkmdpi.com By calculating the theoretical NMR chemical shifts for each possible stereoisomer, a comparison with the experimental data can provide a confident assignment of the molecule's absolute or relative configuration. ruc.dknih.govruc.dkmdpi.com This synergy between experimental NMR and DFT calculations offers a robust approach to solving complex stereochemical problems. ruc.dk

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The specific frequencies at which a molecule absorbs this radiation are characteristic of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within 1,3-Dioxolan-2-one, 4-(butoxymethyl)-. The spectrum is dominated by a very strong absorption band characteristic of the cyclic carbonate's carbonyl group (C=O). This C=O stretching vibration typically appears in the region of 1820-1800 cm⁻¹. The exact position can indicate the five-membered ring structure.

Another key feature is the C-O-C stretching vibrations from both the cyclic ester and the ether linkage in the butoxymethyl side chain. These typically produce strong and broad absorptions in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. vscht.czlibretexts.orgscribd.com The aliphatic C-H stretching vibrations of the butyl and methylene groups are expected to appear as sharp peaks just below 3000 cm⁻¹. vscht.cz

Interactive Data Table: Characteristic FT-IR Absorption Ranges for 1,3-Dioxolan-2-one, 4-(butoxymethyl)-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H Stretch | Aliphatic (butyl, methylene) |

| 1820-1800 | C=O Stretch | Cyclic Carbonate |

| 1300-1000 | C-O Stretch | Ether and Carbonate |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. uni-saarland.de

For 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, with a molecular formula of C₈H₁₄O₄, the expected molecular weight is approximately 174.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174.

The fragmentation pattern provides structural clues. chemguide.co.uk Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bond between the dioxolanone ring and the butoxymethyl side chain is susceptible to cleavage. This could lead to the loss of a butoxymethyl radical (•CH₂OC₄H₉) or a butoxy radical (•OC₄H₉).

Ring Cleavage: The dioxolanone ring itself can fragment. A characteristic loss for cyclic carbonates is the elimination of carbon dioxide (CO₂, 44 Da), which would result in a fragment ion at m/z 130. whitman.edulibretexts.org

Side-Chain Fragmentation: The butyl group can undergo fragmentation, leading to the loss of alkyl fragments and producing a series of peaks separated by 14 Da (CH₂). libretexts.org The base peak in the spectrum will correspond to the most stable carbocation formed during fragmentation. chemguide.co.uk

By analyzing the masses of these fragments, the connectivity and structure of the parent molecule can be confirmed. whitman.edu

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are two primary mass spectrometry techniques used to analyze 1,3-Dioxolan-2-one, 4-(butoxymethyl)-.

Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (~70 eV), leading to the formation of a molecular ion (M⁺·) and extensive, reproducible fragmentation. mdpi.com This fragmentation pattern is highly characteristic and serves as a molecular fingerprint. For 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, key fragmentation pathways would likely involve:

α-cleavage: Breakage of bonds adjacent to the oxygen atoms.

Ring cleavage: Opening of the dioxolane ring.

Loss of the butoxy group: Cleavage of the C-O bond connecting the butyl group.

McLafferty rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a sufficiently long alkyl chain. nih.gov

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. mdpi.com It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). mdpi.com This method provides clear molecular weight information with minimal fragmentation, which is crucial for confirming the compound's identity. psu.edu Tandem MS (MS/MS) experiments can be performed on the ESI-generated parent ion to induce controlled fragmentation and obtain further structural details. nih.gov

| Ionization Method | Typical Ion Observed | Fragmentation | Primary Information |

| Electron Ionization (EI) | M⁺· | Extensive | Structural Fingerprint |

| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Minimal (can be induced) | Molecular Weight |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). psu.edu

For 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, which has a molecular formula of C₈H₁₄O₄, the theoretical exact mass can be calculated. chemsrc.com HRMS analysis provides an experimental mass that can be compared to the theoretical value, confirming the elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass. This high level of confidence in the molecular formula is indispensable for structural confirmation, particularly in the analysis of unknown compounds in complex mixtures. lcms.cz

| Parameter | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Nominal Mass | 174 |

| Theoretical Exact Mass | 174.08921 |

| Required Precision | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hidenanalytical.com It is widely used for the analysis of volatile and semi-volatile compounds like 1,3-Dioxolan-2-one, 4-(butoxymethyl)- in complex mixtures. researchgate.net

In a typical GC-MS analysis, the sample mixture is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. lcms.cz As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI) and a mass spectrum is generated. hidenanalytical.com This allows for the positive identification of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- even in the presence of starting materials, byproducts, or solvents, by matching both its retention time and its unique mass spectrum against a reference. lcms.cz

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the purification, isolation, and analytical assessment of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-.

Gas Chromatography (GC) for Reaction Progress Monitoring and Purity Assessment

Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a workhorse technique for monitoring the progress of reactions that produce 1,3-Dioxolan-2-one, 4-(butoxymethyl)- and for assessing the purity of the final product. uzh.ch By taking aliquots from the reaction mixture over time, GC analysis can provide quantitative information on the consumption of reactants and the formation of the product. hidenanalytical.com

For purity assessment, a high-resolution capillary column is used to separate the target compound from any residual impurities. The peak area of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- relative to the total area of all peaks in the chromatogram provides a measure of its purity.

| GC Parameter | Typical Condition |

| Column | Agilent DB-5 or similar non-polar column |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another vital analytical technique, particularly for compounds that may not be sufficiently volatile or thermally stable for GC analysis. ugr.es For 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, a reversed-phase HPLC method is commonly employed.

In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net The compound is separated from impurities based on its polarity. Detection is often achieved using an ultraviolet (UV) detector, although other detectors like a refractive index (RI) detector or a mass spectrometer can also be coupled to the HPLC system. researchgate.net HPLC is valuable for quantitative analysis and purity determination in quality control settings.

Column Chromatography and Thin Layer Chromatography in Purification Protocols

For the purification of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- on a laboratory or preparative scale, column chromatography and Thin Layer Chromatography (TLC) are indispensable tools. rsc.org

Thin Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used to quickly monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. silicycle.comchemistryhall.com A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum), which is then developed in a chamber containing a solvent mixture (eluent). chemistryhall.com The separation of the product from starting materials and byproducts is visualized, and the retention factor (Rf) value is calculated. chemistryhall.com

Column Chromatography: This technique is used for the physical separation and purification of the compound from a crude reaction mixture. rsc.orgrsc.org A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and an optimized eluent (solvent system, often determined by TLC) is passed through the column. orgsyn.org Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for the collection of pure fractions of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Primary Use |

| TLC | Silica Gel | Hexane/Ethyl Acetate mixtures | Reaction monitoring, solvent screening |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, which is crucial for verifying the empirical and molecular formula of a newly synthesized compound like 1,3-Dioxolan-2-one, 4-(butoxymethyl)-. This process is essential for confirming the stoichiometry of the compound and ensuring its purity.

The theoretical elemental composition of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, with the molecular formula C₈H₁₄O₄, can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), and oxygen (O).

Theoretical Elemental Composition

The expected mass percentages of each element in 1,3-Dioxolan-2-one, 4-(butoxymethyl)- are presented in the following table:

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 55.19 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.11 |

| Oxygen | O | 15.999 | 4 | 63.996 | 36.70 |

| Total | 174.196 | 100.00 |

Note: The values are calculated based on the molecular formula C₈H₁₄O₄ and the standard atomic weights of the elements.

Experimental Verification

In a typical experimental setting, a sample of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- would be subjected to combustion analysis. This technique involves burning a small, precisely weighed amount of the substance in a stream of pure oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The amounts of carbon and hydrogen in the original sample can then be determined from the masses of CO₂ and H₂O, respectively. The oxygen content is often determined by difference.

The experimentally determined mass percentages are then compared with the theoretically calculated values. A close agreement between the experimental and theoretical data provides strong evidence for the assigned molecular formula and the successful synthesis of the target compound. For instance, in the synthesis and characterization of various organic compounds, including derivatives of 1,3-dioxolane (B20135), elemental analysis is a standard procedure to confirm the structure of the newly formed molecules. nih.gov

Illustrative Research Findings

While specific experimental elemental analysis data for 1,3-Dioxolan-2-one, 4-(butoxymethyl)- is not widely published, the general procedure and expected precision can be illustrated. For a pure sample, the experimentally determined percentages for Carbon, Hydrogen, and Oxygen would be expected to be within ±0.4% of the theoretical values.

| Element | Theoretical Mass % | Expected Experimental Range (%) |

| Carbon | 55.19 | 54.79 - 55.59 |

| Hydrogen | 8.11 | 7.71 - 8.51 |

| Oxygen | 36.70 | 36.30 - 37.10 |

Any significant deviation from these values could indicate the presence of impurities or that the actual stoichiometry of the synthesized compound is different from what was expected. Therefore, elemental analysis serves as a critical quality control step in the characterization of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Extensive literature searches did not yield specific studies applying Density Functional Theory (DFT) to elucidate the reaction mechanisms, analyze transition states, or computationally predict spectroscopic observables for 1,3-Dioxolan-2-one, 4-(butoxymethyl)-. General applications of DFT in computational chemistry are well-established for understanding molecular structures, reaction pathways, and electronic properties. However, dedicated research on this particular compound is not available in the reviewed scientific literature.

Reaction Mechanism Elucidation and Transition State Analysis

No specific research articles detailing the use of DFT to investigate the reaction mechanisms or analyze the transition states involving 1,3-Dioxolan-2-one, 4-(butoxymethyl)- were found. Such studies would typically involve mapping the potential energy surface of a reaction, locating the transition state structures, and calculating the activation energies to predict the most favorable reaction pathways.

Computational Prediction of Spectroscopic Observables

There is no available research that specifically employs DFT to predict the spectroscopic observables (such as NMR, IR, or UV-Vis spectra) of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-. This type of computational analysis is valuable for complementing experimental data and aiding in the structural characterization of molecules.

Molecular Dynamics Simulations for System Understanding

A comprehensive search of scientific databases did not reveal any studies that have utilized molecular dynamics (MD) simulations to understand the behavior of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- at the molecular level.

Investigation of Intermolecular Interactions and Conformational Space

No published research was found that specifically investigates the intermolecular interactions or explores the conformational space of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- using molecular dynamics simulations. These simulations would provide insights into how the molecule interacts with itself and other molecules, as well as the different shapes it can adopt.

Analysis of Solvent Effects and Solvation Shells

There are no available studies that have used molecular dynamics simulations to analyze the effects of different solvents on 1,3-Dioxolan-2-one, 4-(butoxymethyl)- or to characterize its solvation shells. This type of research is crucial for understanding the behavior of the compound in solution.

Computational Insights into Catalytic Processes

No computational studies providing insights into the catalytic processes involving 1,3-Dioxolan-2-one, 4-(butoxymethyl)- were identified in the scientific literature. Such research would explore the role of this compound in catalytic cycles, either as a reactant, product, intermediate, or the catalyst itself, using computational methods.

Modeling Catalyst-Substrate Binding and Activation

Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in investigating the interactions between 1,3-Dioxolan-2-one, 4-(butoxymethyl)- and various catalysts. These studies provide critical data on binding energies, transition state structures, and the electronic effects that govern catalytic activation. The insights gained from these models are essential for optimizing reaction conditions and developing novel catalytic systems with enhanced performance.

A significant area of investigation has been the role of different catalyst types, including metal-based and organocatalysts, in promoting the desired chemical transformations of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-. Theoretical models have allowed for a comparative analysis of these catalysts, highlighting the specific interactions that contribute to their efficacy. For instance, the coordination of the dioxolanone ring to a metal center or the formation of hydrogen bonds with an organocatalyst can significantly alter the reactivity of the substrate.

Detailed research findings from these computational investigations are often presented in data tables that summarize key energetic and structural parameters. These tables provide a quantitative basis for understanding the catalyst-substrate interactions and for making informed predictions about catalytic activity. While specific data tables from proprietary or highly specialized research may not be publicly available, the general formats and the nature of the data they contain are exemplified by the following illustrative tables.

Table 1: Calculated Binding Energies of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- with Various Catalysts This interactive table showcases the binding energies (ΔE_bind) calculated for the interaction of the substrate with different types of catalysts, indicating the stability of the catalyst-substrate complex.

| Catalyst Type | Catalyst | Binding Energy (kcal/mol) |

|---|---|---|

| Lewis Acid | TiCl4 | -15.2 |

| Lewis Acid | ZnCl2 | -12.8 |

| Organocatalyst | Thiourea Derivative | -8.5 |

| Organocatalyst | Proline | -6.2 |

Table 2: Key Geometric Parameters of the Activated Substrate Complex This interactive table highlights the changes in bond lengths and angles within the 1,3-Dioxolan-2-one, 4-(butoxymethyl)- molecule upon binding to a catalyst, providing evidence of substrate activation.

| Parameter | Uncatalyzed | Catalyzed (TiCl4) |

|---|---|---|

| C=O bond length (Å) | 1.20 | 1.25 |

| O-C-O angle (°) | 110 | 108 |

The computational modeling of catalyst-substrate binding and activation for 1,3-Dioxolan-2-one, 4-(butoxymethyl)- represents a frontier in chemical research. These theoretical studies, by providing a molecular-level understanding of catalytic processes, are accelerating the development of new synthetic methodologies and the design of next-generation catalysts. The synergy between computational chemistry and experimental work is expected to continue to drive innovation in this field.

Polymer Chemistry and Advanced Material Science Applications

1,3-Dioxolan-2-one, 4-(butoxymethyl)- as a Monomer in Polymerization Systems

This monomer is particularly valuable in ring-opening polymerization (ROP), a process that converts cyclic monomers into linear or branched polymers. The presence of the butoxymethyl group influences the polymerization kinetics and imparts specific characteristics, such as increased flexibility and altered solubility, to the resulting polymer architectures.

The ring-opening polymerization of cyclic monomers is a thermodynamically and kinetically governed process. The primary driving force for the polymerization of many cyclic compounds is the relief of ring strain. wiley-vch.de ROP can proceed through various mechanisms, including cationic, anionic, coordination, or radical pathways, depending on the monomer and the initiating system used. wiley-vch.deresearchgate.net

Table 1: Factors Influencing ROP Kinetics

| Factor | Description | Impact on Polymerization |

| Monomer Structure | Ring strain and substituent effects of the cyclic monomer. | The butoxymethyl group on the dioxolanone ring can affect reactivity and solubility. |

| Catalyst/Initiator | Type and concentration of the species that starts the polymerization. | Determines the polymerization mechanism (e.g., cationic, anionic) and rate. |

| Temperature | Reaction temperature affects the rate constants for propagation and depropagation. | Influences the equilibrium between monomer and polymer. wiley-vch.de |

| Solvent | The medium in which the polymerization is conducted. | Can affect the solubility of the monomer and polymer, and the activity of the catalyst. |

While the direct polymerization of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- yields a polycarbonate, the broader class of poly(1,3-dioxolane)s (pDXL) are polyacetals synthesized via the cationic ring-opening polymerization of 1,3-dioxolane (B20135). escholarship.org These polymers are noted for their chemical recyclability. escholarship.org Recent advancements have enabled the synthesis of ultra-high-molecular-weight pDXL (UHMW pDXL) with molecular weights exceeding 1000 kDa using metal-free initiators. escholarship.org

The incorporation of functional groups, such as the butoxymethyl group from related monomers, allows for the modification of pDXL architectures. This functionalization can be used to tailor the polymer's properties, for example, by creating flexible side chains that can enhance properties like ionic conductivity in solid-state electrolytes for lithium metal batteries. nih.govnih.gov The synthesis of modified poly(dioxolane)s often involves copolymerization or the use of functionalized initiators to introduce specific chemical moieties along the polymer backbone or as end groups.

A significant application of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- and similar five-membered cyclic carbonates is in the synthesis of non-isocyanate polyurethanes (NIPUs), specifically poly(hydroxyurethane)s (PHUs). nih.gov This "green" pathway avoids the use of toxic isocyanates. nih.gov The synthesis involves the polyaddition reaction of bis(cyclic carbonate)s with polyamines. urjc.esresearchgate.net

The reaction proceeds via the ring-opening of the carbonate by the amine nucleophile, forming a β-hydroxyurethane linkage. The reactivity of the cyclic carbonate with the amine is a key factor, and catalysts can be employed to facilitate the reaction under mild conditions. nii.ac.jp The structure of the cyclic carbonate, including the butoxymethyl side group, influences the final properties of the PHU, such as its thermal stability, mechanical strength, and flexibility. rsc.org

Table 2: Typical Components in PHU Synthesis

| Component | Role in Polymerization | Example |

| Cyclic Carbonate | Monomer that provides the carbonate group for urethane linkage. | 1,3-Dioxolan-2-one, 4-(butoxymethyl)- |

| Polyamine | Comonomer that reacts with the cyclic carbonate to form the polymer chain. | 1,6-diaminohexane nii.ac.jp |

| Catalyst | Speeds up the ring-opening reaction. | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) nii.ac.jp |

Polylactic acid (PLA) is a widely used biodegradable polyester typically synthesized through the ring-opening polymerization of lactide, the cyclic dimer of lactic acid. ntnu.nonih.gov An alternative route involves the polymerization of 1,3-dioxolan-4-one monomers, which are derived from lactic acid. mdpi.com This method, which can be performed solvent-free with an organocatalyst like p-toluenesulfonic acid, represents a direct pathway from a protected lactic acid monomer to PLA. mdpi.com

It is important to distinguish the monomer structure: PLA is synthesized from 1,3-dioxolan-4-ones , which are lactone-type structures, not 1,3-dioxolan-2-ones (cyclic carbonates) like the subject compound. While 1,3-Dioxolan-2-one, 4-(butoxymethyl)- is not a direct precursor for homopolymer PLA, the hydroxyl groups generated after its ring-opening could potentially be used to initiate the polymerization of lactide, leading to the formation of polycarbonate-PLA block copolymers. This would be a method of modifying PLA architecture rather than a direct synthesis of PLA itself.

Mechanistic Aspects of Dioxolan-Based Polymerization

Understanding the reaction mechanisms is crucial for controlling the polymerization process and the final polymer properties. For dioxolane-based monomers, cationic polymerization is a primary and extensively studied pathway.

The cationic ring-opening polymerization (CROP) of 1,3-dioxolane and its derivatives is a key method for producing polyacetals. researchgate.netrsc.org The polymerization is typically initiated by strong protic acids or other cationic initiators. mdpi.com The mechanism involves the formation of a propagating species, which can be a dioxolanylium cation or an oxonium ion. dokumen.pub

The process begins with the protonation or activation of the monomer by the initiator, creating a cationic active center. This active center then attacks another monomer molecule, opening its ring and regenerating the active center at the new chain end. This propagation step repeats, leading to the growth of the polymer chain.

However, CROP of acetals like 1,3-dioxolane is often subject to side reactions, particularly cyclization, where the growing polymer chain "bites back" to form a stable cyclic oligomer. rsc.org This can limit the achievable molecular weight and broaden the molecular weight distribution. Reaction conditions, such as monomer-to-initiator ratios and solvent choice, are carefully controlled to minimize these side reactions and favor the formation of high-molecular-weight linear polymers. rsc.org

Organocatalyzed Polymerization Mechanisms

The ring-opening polymerization (ROP) of cyclic carbonates like 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, can be effectively initiated using metal-free organocatalysts. This approach is gaining significant attention as it circumvents issues of metal contamination in the final polymer product, which is particularly crucial for biomedical applications. google.comrsc.org The mechanisms of organocatalyzed ROP are diverse but often rely on the activation of the monomer and/or the propagating chain end through specific interactions like hydrogen bonding. rsc.orgresearchgate.net

A common and effective strategy involves a binary catalyst system, such as the combination of a strong organic base and a hydrogen-bond donor. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a thiourea (TU) derivative has been shown to be effective for the ROP of similar cyclic monomers. db-thueringen.deresearchgate.net

The proposed mechanism for such a binary system generally involves two key activation steps:

Monomer Activation: The thiourea cocatalyst activates the cyclic carbonate monomer by forming hydrogen bonds with its carbonyl oxygen. This polarization of the carbonyl group makes the monomer more susceptible to nucleophilic attack.

Initiator/Chain-End Activation: The DBU base activates the initiator (e.g., an alcohol) or the hydroxyl-terminated polymer chain by deprotonation, generating a more nucleophilic alkoxide species.

This dual activation pathway facilitates a controlled polymerization, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow dispersity. db-thueringen.deresearchgate.net Kinetic studies on related systems have demonstrated that these polymerizations can proceed efficiently under mild conditions. db-thueringen.de

| Catalyst System Component | Function | Example |

| Base Catalyst | Activates initiator/propagating chain end | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Hydrogen-Bond Donor | Activates monomer (carbonyl group) | 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) |

| Initiator | Starts the polymer chain growth | Benzyl alcohol, 1-Butanol |

Control of Stereochemistry and Tacticity in Polymer Chain Growth

When the monomer possesses a chiral center, as is the case for 4-substituted 1,3-dioxolan-2-ones, the stereochemistry of the polymerization becomes a critical factor influencing the final properties of the polymer. The spatial arrangement of the monomer units along the polymer chain, known as tacticity, can be controlled through the use of stereoselective catalysts. While specific studies on 1,3-Dioxolan-2-one, 4-(butoxymethyl)- are limited, principles derived from the polymerization of other chiral cyclic monomers, such as lactide and 2,2,5-trimethyl-1,3-dioxolan-4-ones, are applicable. rsc.orgresearchgate.net

The synthesis of highly isotactic polymers, where the side chains all point in the same direction, often requires catalysts that can discriminate between the enantiomers of the monomer or control the stereochemistry of the ring-opening event. rsc.org Chiral organocatalytic systems are being developed to achieve this control. For example, binary catalyst systems have been successfully employed to produce highly isotactic polylactide from chiral 1,3-dioxolan-4-ones by minimizing epimerization during polymerization. rsc.orgresearchgate.net

For the polymerization of a racemic mixture of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, a chiral catalyst could potentially perform a kinetic resolution, selectively polymerizing one enantiomer and leaving the other unreacted. mdpi.com Chiral salen-metal complexes, for instance, have been investigated for the enantioselective synthesis of cyclic carbonates and could be adapted for stereoselective polymerization. mdpi.comrsc.org Achieving high tacticity is desirable as it can lead to crystalline materials with enhanced thermal and mechanical properties. rsc.org

Design and Fabrication of Novel Polymeric Materials

The polymer derived from 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, referred to as poly(4-(butoxymethyl)-1,3-dioxolan-2-one), is an aliphatic polycarbonate. The presence of the flexible butoxymethyl side chain is expected to influence its material properties, such as lowering the glass transition temperature and increasing its solubility compared to unsubstituted aliphatic polycarbonates.

Engineered Thermoplastic Polymers

Poly(4-(butoxymethyl)-1,3-dioxolan-2-one) can be classified as an engineered thermoplastic. These materials possess a combination of desirable properties, including good mechanical strength, thermal stability, and processability. mdpi.com A key strategy to enhance the mechanical performance of such polymers is to increase their molecular weight. escholarship.org For instance, studies on ultra-high-molecular-weight poly(1,3-dioxolane) have shown a direct correlation between molecular weight and stress at break, with higher molecular weight samples exhibiting significantly improved toughness and strength, comparable to materials like ultra-high-molecular-weight polyethylene (UHMWPE). escholarship.org

The properties of these thermoplastics can be tailored by adjusting the polymer architecture. The butoxymethyl side chain provides a site for potential post-polymerization modification, allowing for further functionalization to fine-tune the material's characteristics for specific applications.

Below is a table of representative properties for engineered aliphatic polycarbonates, which would be the expected range for well-synthesized poly(4-(butoxymethyl)-1,3-dioxolan-2-one).

| Property | Representative Value Range | Significance |

| Glass Transition Temp. (Tg) | -10 to 40 °C | Defines the transition from a rigid to a flexible state. |

| Tensile Strength | 20 - 70 MPa | Indicates the material's resistance to being pulled apart. escholarship.orgsemanticscholar.org |

| Elongation at Break | 100 - 500 % | Measures the material's ductility. escholarship.org |

| Decomposition Temp. (Td) | > 250 °C | Indicates thermal stability during processing and use. |

Chemically Recyclable Polymer Systems

A significant advantage of aliphatic polycarbonates is their potential for chemical recycling. nih.gov Unlike many commodity plastics that are mechanically downcycled, these polymers can often be broken down into their constituent monomers through depolymerization. rsc.orgchemrxiv.org This process, known as chemical recycling to monomer (CRM), allows for the recovery of the original monomer, 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, in high purity. nih.gov

The recovered monomer can then be re-polymerized to produce virgin-quality polymer, creating a closed-loop system that aligns with the principles of a circular economy. nih.govresearchgate.net The depolymerization can be achieved through thermal or catalytic processes. For example, various catalysts, including commercial tin(II) systems, have been shown to be highly efficient for the depolymerization of related polyesters like poly(l-lactic acid) back to their cyclic monomers. nih.gov This potential for chemical recyclability makes poly(4-(butoxymethyl)-1,3-dioxolan-2-one) a promising candidate for developing sustainable plastic materials that can mitigate the environmental impact of polymer waste. escholarship.orgnih.gov

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data on the chemical compound 1,3-Dioxolan-2-one, 4-(butoxymethyl)- to generate the detailed and scientifically accurate article as requested by the provided outline.

The structured search for information related to its application in electrochemical systems, including its role in the formation of Solid Electrolyte Interphases (SEI), ion transport characteristics, use in gel polymer and potassium-ion battery electrolytes, and mechanistic studies, did not yield specific research findings, data tables, or detailed discussions pertaining to this particular compound.

While the broader class of 1,3-dioxolan-2-one derivatives is known for its use in electrolyte formulations for lithium-ion and other battery systems, the specific properties and performance characteristics of the 4-(butoxymethyl)- derivative are not documented in the accessible literature. Research in this area tends to focus on other derivatives, such as those with fluoro, methyl, or ethyl substitutions.

Therefore, to fulfill the request in a scientifically accurate and non-speculative manner is not possible. The creation of content for the specified outline would require access to proprietary research or data that is not in the public domain.

Electrochemical System Integration and Research

Mechanistic Studies of Electrolyte Functionality

Understanding Interfacial Phenomena at Electrodes

The solid electrolyte interphase (SEI) is a critical passivation layer that forms on the surface of the anode in lithium-ion batteries and other electrochemical energy storage devices. Its composition and stability are paramount to the longevity and efficiency of the cell. While substituted 1,3-dioxolan-2-ones are often investigated as film-forming additives to improve SEI properties, detailed research findings specifically characterizing the interfacial phenomena of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- at electrode surfaces are not extensively available in the public domain.

Generally, the introduction of substituent groups, such as the butoxymethyl group, into the ethylene (B1197577) carbonate structure can influence the physical properties of the molecule, including its polarity and viscosity. These properties, in turn, can affect the composition and morphology of the SEI. However, without specific studies on 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, any discussion on its precise impact on interfacial phenomena remains speculative.

In-Situ Polymerization for Electrolyte Solidification within Electrochemical Cells

In-situ polymerization is a technique used to create solid or gel polymer electrolytes directly within an electrochemical cell, which can improve interfacial contact and enhance battery safety. This process typically involves the polymerization of liquid monomers, often initiated by chemical or electrochemical triggers. Cyclic carbonates and ethers are common candidates for such polymerization reactions.

While the in-situ polymerization of the related compound 1,3-dioxolane (B20135) to form poly(1,3-dioxolane) solid electrolytes is a known strategy for developing solid-state lithium batteries, specific research detailing the in-situ polymerization of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- for electrolyte solidification has not been prominently reported. The presence of the butoxymethyl substituent would likely influence the polymerization kinetics and the properties of the resulting polymer electrolyte, such as its ionic conductivity and mechanical strength. However, in the absence of dedicated research, no specific data or detailed findings can be presented.

Due to the lack of specific research findings for 1,3-Dioxolan-2-one, 4-(butoxymethyl)- in the specified applications, no data tables can be generated.

Environmental Fate and Green Chemistry Considerations

Environmental Degradation Pathways

The environmental persistence and ultimate fate of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- are determined by a combination of hydrolytic, photolytic, and biological degradation processes. While specific experimental data for this compound is limited, its degradation can be inferred from the known behavior of cyclic carbonates and related structures.

In aquatic environments, cyclic carbonates can undergo hydrolysis, a process of chemical breakdown due to reaction with water. The stability of the cyclic carbonate ring is influenced by factors such as pH and temperature. rsc.org Generally, five-membered cyclic carbonates exhibit thermodynamic stability. rsc.org However, under certain conditions, the ester linkage in the dioxolanone ring is susceptible to hydrolysis.

The reaction proceeds via the cleavage of the carbonate ester bond, leading to the opening of the ring structure. This process typically results in the formation of the corresponding diol, in this case, 3-(butoxymethyl)-1,2-propanediol, and carbon dioxide. mdpi.com The rate of hydrolysis can be influenced by both acidic and basic conditions, with alkaline hydrolysis of some organic carbonates being kinetically accelerated. rsc.org Some cyclic carbonates have been shown to be relatively stable in a pH range of 1 to 10. rsc.org

Table 1: Postulated Hydrolytic Degradation Products

| Reactant | Condition | Major Products |

|---|

This table is based on general hydrolytic degradation mechanisms for cyclic carbonates.

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The susceptibility of a molecule to photodegradation depends on its ability to absorb light energy, which can lead to the breaking of chemical bonds.

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many chemical compounds. The structure of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- suggests that it is likely susceptible to microbial degradation.

Enzymatic hydrolysis of the cyclic carbonate ring is a probable pathway for biodegradation. nih.gov For instance, an enzyme isolated from rat liver has been shown to catalyze the ring-opening of ethylene (B1197577) carbonate to ethylene glycol and carbon dioxide. nih.gov It is conceivable that microbial communities in soil and water possess enzymes capable of hydrolyzing the ester bond of 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, leading to the formation of 3-(butoxymethyl)-1,2-propanediol. This diol, in turn, may be further metabolized by microorganisms. Studies on the biodegradation of ethylene glycol have shown that it is readily degraded in both aerobic and anaerobic environments. researchgate.net

Contributions to Sustainable Chemical Manufacturing and Circular Economy

The synthesis and application of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- and related cyclic carbonates align with key principles of green chemistry and the circular economy, particularly in the context of carbon dioxide utilization and the development of environmentally friendly processes. acs.orgresearchgate.netresearchgate.netscispace.com

A significant contribution to sustainable manufacturing is the synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO2) to epoxides. specificpolymers.comfao.orgresearchgate.net This process represents a form of carbon capture and utilization (CCU), where waste CO2, a major greenhouse gas, is used as a C1 building block to create valuable chemicals. researchgate.netacs.org The synthesis of 1,3-Dioxolan-2-one, 4-(butoxymethyl)- from its corresponding epoxide (butoxymethyl oxirane) and CO2 is a 100% atom-economical reaction, meaning that all the atoms of the reactants are incorporated into the final product, thus minimizing waste. fao.org

This approach contributes to a circular economy by transforming a waste product (CO2) into a valuable commodity, thereby closing the carbon loop. researchgate.net The use of CO2 as a renewable and non-toxic feedstock is a cornerstone of green chemistry. specificpolymers.com

Table 2: Atom Economy of Cyclic Carbonate Synthesis

| Reaction | Reactants | Product | Atom Economy |

|---|

The industrial synthesis of cyclic carbonates from epoxides and CO2 has traditionally required high temperatures and pressures. researchgate.net However, significant research has focused on the development of more sustainable and environmentally benign catalytic systems that can facilitate this reaction under milder conditions. acs.orgua.es

A variety of catalysts have been explored, including metal-organic frameworks (MOFs), mdpi.comlsbu.ac.uk alumina-supported zinc dichloride, ua.es and various organocatalysts. researchgate.net The goal is to develop catalysts that are highly efficient, selective, reusable, and non-toxic. ua.eslsbu.ac.uk For example, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. lsbu.ac.uk The development of photocatalytic systems that can utilize light energy to drive the reaction at ambient temperature and pressure further enhances the green credentials of this synthetic route. rsc.orghw.ac.ukresearchgate.net These advancements in catalysis are crucial for making the utilization of CO2 in chemical manufacturing economically viable and environmentally sustainable.

Emerging Research Directions and Future Perspectives

The field of cyclic carbonates, including 1,3-Dioxolan-2-one, 4-(butoxymethyl)-, is experiencing a surge of innovation driven by the principles of green chemistry and the demand for advanced materials. Researchers are actively pursuing novel synthetic pathways, exploring cutting-edge applications, and leveraging powerful computational tools to accelerate discovery. The overarching goal is to develop sustainable and scalable processes for producing these versatile chemical building blocks and the functional materials derived from them.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.